N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide is a complex synthetic organic compound. This compound contains distinct functional groups like the trifluoromethyl group, a tetrahydrotriazolopyridine ring, and a furan-2-carboxamide structure, which collectively contribute to its unique chemical and physical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It is known that triazole compounds, due to their ability to form hydrogen bonds, can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit significant cytotoxic activities against various cell lines .
Action Environment
It is known that the biological activity of similar compounds can be influenced by their energy gap .
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Begins with the creation of the 7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine core through cyclization reactions involving appropriate starting materials and catalysts.
Functionalization: : Introduction of the furan-2-carboxamide moiety via coupling reactions, often facilitated by reagents like N,N'-dicyclohexylcarbodiimide and catalytic amounts of dimethylaminopyridine.
Final Steps: : The compound is purified using recrystallization, column chromatography, or preparative HPLC to ensure high purity and yield.
Industrial Production Methods
In an industrial context, the production might involve:
Larger reaction vessels.
Continuous flow systems to optimize reaction time and product yield.
Automation for precise control over reaction conditions like temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: : Reduction reactions are possible, especially at the amide group.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the triazolo-pyridine framework.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: : Formation of carboxylic acids or corresponding lactones.
Reduction: : Conversion to secondary amines or alcohols.
Substitution: : Derivatives with altered pharmacological or chemical properties.
Scientific Research Applications
Chemistry
Used as a building block for the synthesis of more complex molecules.
Biology
It might act as a potential probe for studying biological pathways due to its unique structure and reactivity.
Medicine
Potential candidate for drug development, given its structural complexity and potential biological activity.
Industry
Utilized in the creation of specialty chemicals, agrochemicals, or advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-ylmethyl)furan-2-carboxamide
N-((7-chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide
Uniqueness
The trifluoromethyl group is a key differentiator, imparting distinct electronic and steric effects compared to other substituents like chlorine or methyl.
The combination of a triazolopyridine ring with a furan-2-carboxamide moiety offers unique reactivity and potential bioactivity not seen in simpler analogs.
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide is a fascinating compound with diverse synthetic routes, chemical reactions, and applications spanning multiple fields. Its unique structure lends itself to various scientific explorations, making it a valuable subject of study.
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c14-13(15,16)8-3-4-20-10(6-8)18-19-11(20)7-17-12(21)9-2-1-5-22-9/h1-2,5,8H,3-4,6-7H2,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDQQLAHIXCLPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC=CO3)CC1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.